molecular formula C10H12N2O4S B8816838 N-(4-Nitrobenzyl)cyclopropanesulfonamide CAS No. 1019855-82-3

N-(4-Nitrobenzyl)cyclopropanesulfonamide

Cat. No. B8816838
M. Wt: 256.28 g/mol
InChI Key: XQVPEHCSXVREPP-UHFFFAOYSA-N
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Patent
US08193197B2

Procedure details

N-Cyclopropylsulfonyl-4-nitrobenzylamine was dissolved in methanol (50 mL) and to the solution was added 10% Pd—C. The reaction mixture was placed under hydrogen atmosphere (˜40 psi) and shaken for 1 h. The catalyst was filtered off over celite and washed with methanol (1 L) and water (10 mL). The filtrate was evaporated to give N-cyclopropylsulfonyl-4-aminobenzylamine. 1H NMR (DMSO-d6): δ 0.87 (m, 4H), 2.37 (m, 1H), 3.96 (d, J=6.0 Hz, 2H), 4.99 (br, 2H), 6.49 (d, J=8.1 Hz, 2H), 6.96 (d, J=8.4 Hz, 2H), 7.33 (t, J=6.0 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4]([NH:7][CH2:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)(=[O:6])=[O:5])[CH2:3][CH2:2]1>CO.[Pd]>[CH:1]1([S:4]([NH:7][CH2:8][C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=2)(=[O:6])=[O:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)S(=O)(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
shaken for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off over celite
WASH
Type
WASH
Details
washed with methanol (1 L) and water (10 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)S(=O)(=O)NCC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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